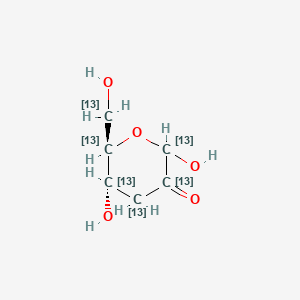

3-Deoxyglucosone-13C6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Deoxyglucosone-13C6 is a stable isotope-labeled compound, specifically a derivative of 3-Deoxyglucosone. This compound is notable for its role as a glycating agent, which means it can react with proteins and other biomolecules to form advanced glycation end-products (AGEs). These AGEs are implicated in various diseases, including diabetes and its complications .

Vorbereitungsmethoden

The synthesis of 3-Deoxyglucosone-13C6 involves the incorporation of carbon-13 isotopes into the molecular structure of 3-Deoxyglucosone. One common method for synthesizing such isotopically labeled compounds is through the acetylation of [13C6]-glucose using acetic anhydride and pyridine . This method ensures the incorporation of the carbon-13 isotopes into the glucose molecule, which is then converted into this compound through a series of chemical reactions.

Analyse Chemischer Reaktionen

3-Deoxyglucosone-13C6 undergoes several types of chemical reactions, primarily due to its reactive dicarbonyl structure. These reactions include:

Oxidation: this compound can be oxidized to form various AGEs.

Reduction: It can be reduced under specific conditions, although this is less common.

Glycation: This is the most significant reaction, where this compound reacts with proteins to form AGEs.

Common reagents used in these reactions include reducing sugars and primary amino groups in biomolecules. The major products formed from these reactions are AGEs, which can lead to structural and functional alterations in proteins .

Wissenschaftliche Forschungsanwendungen

3-Deoxyglucosone-13C6 has several scientific research applications:

Chemistry: It is used as a reference material in studies involving glycation and AGE formation.

Biology: Researchers use it to study the effects of glycation on proteins and other biomolecules.

Medicine: It is used to investigate the role of AGEs in diseases such as diabetes, atherosclerosis, and Alzheimer’s disease.

Industry: It is employed in the development of diagnostic tools and therapeutic agents targeting AGEs

Wirkmechanismus

The primary mechanism by which 3-Deoxyglucosone-13C6 exerts its effects is through glycation. This process involves the non-enzymatic reaction between the compound and proteins, leading to the formation of AGEs. These AGEs can cause oxidative stress and structural alterations in proteins, compromising their normal function. For example, this compound can interfere with insulin signaling and attenuate insulin action on glucose-induced glucagon-like peptide-1 secretion .

Vergleich Mit ähnlichen Verbindungen

3-Deoxyglucosone-13C6 is similar to other glycating agents such as methylglyoxal. Both compounds are potent precursors of AGEs and contribute significantly to AGE formation. this compound is unique due to its specific isotopic labeling, which makes it particularly useful in research applications requiring precise tracking of molecular interactions .

Similar compounds include:

Methylglyoxal: Another potent glycating agent involved in AGE formation.

1-(1’-Pyrrolidinyl)-2-propanone: Formed through retro-aldol reactions of Amadori compounds.

Eigenschaften

Molekularformel |

C6H10O5 |

|---|---|

Molekulargewicht |

168.10 g/mol |

IUPAC-Name |

(5S,6R)-2,5-dihydroxy-6-(hydroxy(113C)methyl)(2,3,4,5,6-13C5)oxan-3-one |

InChI |

InChI=1S/C6H10O5/c7-2-5-3(8)1-4(9)6(10)11-5/h3,5-8,10H,1-2H2/t3-,5+,6?/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |

InChI-Schlüssel |

UHPMJDGOAZMIID-ICHFKKNJSA-N |

Isomerische SMILES |

[13CH2]1[13C@@H]([13C@H](O[13CH]([13C]1=O)O)[13CH2]O)O |

Kanonische SMILES |

C1C(C(OC(C1=O)O)CO)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate](/img/structure/B13848590.png)

![(2S,3S,6S)-6-[4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13848628.png)